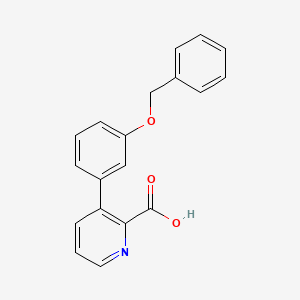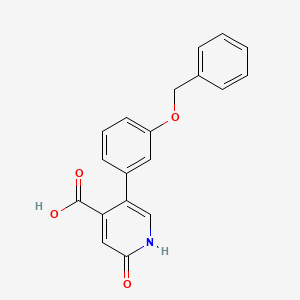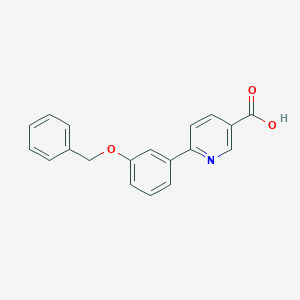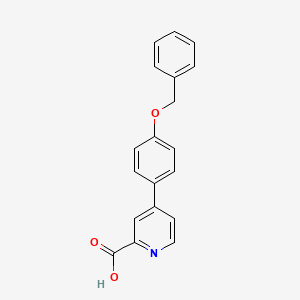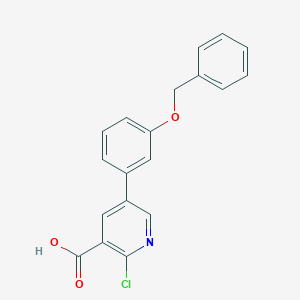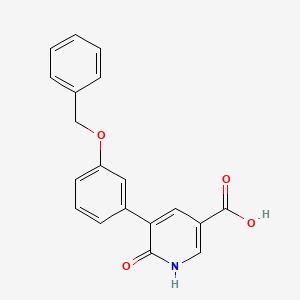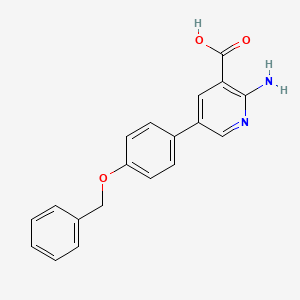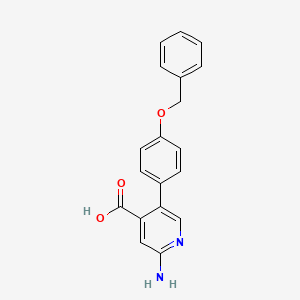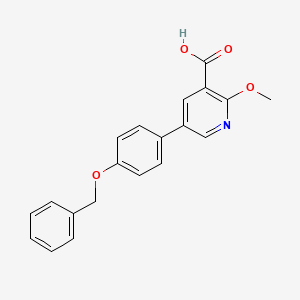
2-(4-Benzyloxyphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyloxyphenyl)isonicotinic acid, 95% (2-BINPA) is an organic compound used in a variety of scientific research applications. It is a derivative of isonicotinic acid, which is a powerful inhibitor of many enzymes and has been used in a variety of lab experiments. 2-BINPA has been used in biochemistry and physiology research to study enzyme inhibition, protein-protein interactions, and other biochemical processes.
科学研究应用
2-(4-Benzyloxyphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study enzyme inhibition, protein-protein interactions, and other biochemical processes. It has also been used in drug discovery and development, as well as in the study of genetic and metabolic pathways. In addition, 2-(4-Benzyloxyphenyl)isonicotinic acid, 95% has been used in the study of cell signaling pathways, receptor-ligand interactions, and other cellular processes.
作用机制
2-(4-Benzyloxyphenyl)isonicotinic acid, 95% acts as an inhibitor of enzymes, such as acetylcholinesterase, tyrosine kinase, and cyclooxygenase. It binds to the active site of the enzyme and blocks the enzyme from catalyzing its reaction. This inhibition of enzyme activity results in a decrease in the rate of the biochemical reaction.
Biochemical and Physiological Effects
2-(4-Benzyloxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, tyrosine kinase, and cyclooxygenase. It has also been shown to inhibit the activity of protein-protein interactions, such as those involved in cell signaling pathways. In addition, 2-(4-Benzyloxyphenyl)isonicotinic acid, 95% has been shown to inhibit the activity of metabolic pathways, such as those involved in the production of lipids.
实验室实验的优点和局限性
2-(4-Benzyloxyphenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. First, it is a relatively inexpensive compound and is readily available. Second, it has a high degree of specificity for its target enzymes, meaning that it is unlikely to inhibit other enzymes. Third, it has a low toxicity, making it safe to use in experiments. However, there are some limitations to using 2-(4-Benzyloxyphenyl)isonicotinic acid, 95% in lab experiments. First, it has a short half-life, which means that it needs to be used quickly after synthesis. Second, it can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.
未来方向
There are several potential future directions for the use of 2-(4-Benzyloxyphenyl)isonicotinic acid, 95%. First, it could be used in the development of new drugs and therapies. Second, it could be used to study the effects of enzyme inhibition on disease progression. Third, it could be used to study the role of enzymes in metabolic pathways. Fourth, it could be used to study the role of protein-protein interactions in cellular processes. Fifth, it could be used to study the role of protein-protein interactions in drug discovery and development. Sixth, it could be used to study the effects of enzyme inhibition on gene expression. Finally, it could be used to study the effects of enzyme inhibition on cell signaling pathways.
合成方法
2-(4-Benzyloxyphenyl)isonicotinic acid, 95% is synthesized from isonicotinic acid and benzyl bromide. The reaction proceeds in three steps. First, isonicotinic acid is reacted with benzyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form an intermediate product, 4-benzyloxybenzyl isonicotinate. This intermediate product is then reacted with an acid, such as hydrochloric acid or sulfuric acid, to form 2-(4-Benzyloxyphenyl)isonicotinic acid, 95%. The final product is then purified by recrystallization or solvent extraction.
属性
IUPAC Name |
2-(4-phenylmethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-10-11-20-18(12-16)15-6-8-17(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYHJUNVWHFNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688433 |
Source


|
| Record name | 2-[4-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-45-5 |
Source


|
| Record name | 2-[4-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

